N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
This compound features a bifunctional ethanediamide (oxalamide) linker connecting two distinct moieties:
- 4-Fluorobenzenesulfonyl-furan-ethyl group: A furan-2-yl ring attached to a sulfonylated ethyl chain with a para-fluorophenyl substituent.
- 3-Phenylpropyl group: A lipophilic alkyl chain terminated with a phenyl ring, which may influence membrane permeability and receptor binding.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCDALMUPVDHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Sulfonylation: Introduction of the sulfonyl group to the fluorobenzene ring.
Furan Functionalization: Incorporation of the furan ring through electrophilic aromatic substitution.
Amide Bond Formation: Coupling of the intermediate compounds to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key parameters include temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features and Modifications
Key Observations:
- Furan vs. Oxazinan : Replacing furan with a 1,3-oxazinan ring (as in ) reduces aromaticity but introduces conformational rigidity, which could affect bioavailability.
- Ethanediamide Linker : Unlike nitroacetamide (ranitidine) or carboxamide (cyprofuram) linkers, the ethanediamide group offers a neutral, hydrogen-bond-capable bridge, balancing solubility and lipophilicity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations:
- Stereochemical Complexity : Fluorophenyl isomers (para vs. meta/ortho) significantly impact activity, as seen in fentanyl analogs . The para-fluoro configuration in the target compound may optimize steric and electronic interactions.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound known for its potential biological activities. This compound belongs to the class of sulfonamides, which are recognized for their diverse pharmacological properties, including antimicrobial and anticancer effects. The presence of specific functional groups, such as the sulfonyl and furan moieties, enhances its interaction with biological targets, making it a candidate for drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 474.5 g/mol. The structure features a sulfonamide linkage, which is crucial for its biological activity. The fluorine atom in the para position of the benzene ring is expected to influence the compound's electronic properties, enhancing its reactivity and bioavailability.
The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors within biological systems. The sulfonamide group can act as an electrophile, interacting with nucleophilic sites on target proteins. Additionally, the furan ring may facilitate interactions with aromatic residues in proteins, potentially modulating their activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related sulfonamide derivatives can inhibit histone deacetylases (HDACs), leading to decreased tumor cell proliferation. In vitro assays have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Activity
Sulfonamide compounds are traditionally known for their antibacterial properties. The incorporation of fluorine into the structure may enhance lipophilicity and biological availability, increasing antimicrobial efficacy. Studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluating the antiproliferative effects of similar compounds found that they significantly inhibited cancer cell growth with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells .
- Another investigation into fluoroaryl derivatives indicated strong antibacterial activity with MIC values as low as 16 µM against S. aureus .
-
Structure-Activity Relationship (SAR) :
- The presence of fluorine atoms in the phenyl group was shown to enhance antibacterial activity, while modifications to the furan moiety affected potency .
- Compounds with dual fluorine substitutions exhibited different reactivity profiles compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in modulating biological activity .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer Activity | 1.30 | HepG2 Cells |
| Antimicrobial Activity | 16 | S. aureus |
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl] | 16 | 16 |
| Related Sulfonamide | 32 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
